N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide
Description
N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to an acetamide group
Properties
CAS No. |
62106-29-0 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
N-(3-hydroxy-4-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-4-7(10-6(2)12)8(9(5)13)11(14)15/h3-4,13H,1-2H3,(H,10,12) |
InChI Key |
IRBDHDCSANDNFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide typically involves the acetylation of 3-hydroxy-4-methyl-2-nitroaniline. The reaction is carried out using acetic anhydride in the presence of a suitable solvent such as acetic acid. The reaction conditions generally include room temperature and a reaction time of several hours to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3-hydroxy-4-methyl-2-aminophenylacetamide.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- N-(4-Methoxy-2-nitrophenyl)acetamide
- N-(4-Hydroxy-2-nitrophenyl)acetamide
- N-(4-Nitrophenyl)acetamide
- N-(3-Nitrophenyl)acetamide
Comparison: N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties in terms of solubility, stability, and reactivity, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
